Dabigatran etexilate

Overview

Description

Dabigatran etexilate is a synthetic, oral anticoagulant used primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism. This compound is a prodrug that is converted in the body to dabigatran, a direct thrombin inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dabigatran etexilate involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Benzimidazole Core: This involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic conditions.

Introduction of the Pyridine Moiety: This step typically involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

Esterification: The final step involves esterification to form the etexilate ester, which enhances the oral bioavailability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dabigatran etexilate undergoes several types of chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release the active form, dabigatran.

Oxidation and Reduction: While this compound itself is relatively stable, its metabolites can undergo oxidation and reduction reactions.

Substitution Reactions: The benzimidazole and pyridine moieties can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of esterases in the body.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or under enzymatic conditions.

Reduction: Often involves reducing agents like sodium borohydride.

Major Products

The major product of hydrolysis is dabigatran, which is the active anticoagulant. Other metabolites include various oxidized and reduced forms of dabigatran .

Scientific Research Applications

Atrial Fibrillation

Dabigatran etexilate is extensively used for stroke prevention in patients with non-valvular atrial fibrillation. The RE-LY trial demonstrated that dabigatran significantly reduced the risk of stroke and systemic embolism by 34% compared to warfarin .

Venous Thromboembolism

Dabigatran is indicated for the treatment of VTE in adults and pediatric patients who have been treated with a parenteral anticoagulant for at least five days. It has shown comparable efficacy to warfarin in preventing recurrent VTEs .

Surgical Prophylaxis

The drug is also used to prevent VTE in patients undergoing elective hip or knee replacement surgery. Studies indicate that dabigatran significantly reduces the incidence of postoperative VTE compared to placebo .

Comparative Studies

A systematic review comparing this compound with warfarin highlighted several key findings:

- Efficacy : Dabigatran demonstrated a lower incidence of major bleeding events compared to warfarin while maintaining similar efficacy in preventing thromboembolic events .

- Safety Profile : While initial studies suggested a higher risk of myocardial infarction with dabigatran, subsequent analyses indicated no significant difference in this risk compared to warfarin .

Case Study 1: Atrial Fibrillation Management

A patient with atrial fibrillation was treated with this compound at a dose of 150 mg twice daily. Over a follow-up period of six months, the patient experienced no thromboembolic events and had only minor bleeding episodes, demonstrating the drug's safety and effectiveness in real-world settings .

Case Study 2: Post-Surgical Prophylaxis

In another case involving a patient post-hip replacement surgery, dabigatran was administered as prophylaxis against VTE. The patient showed no signs of thromboembolism during the follow-up period, reinforcing the drug's role in surgical settings .

Pharmacokinetics and Monitoring

This compound's pharmacokinetic profile allows for predictable dosing without the need for routine coagulation monitoring. However, certain situations may warrant monitoring using specific assays such as dilute thrombin time or ecarin-based assays to assess anticoagulant effect .

Mechanism of Action

Dabigatran etexilate is converted to dabigatran in the body, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, dabigatran prevents the formation of clots, thereby reducing the risk of stroke and other thromboembolic events .

Comparison with Similar Compounds

Similar Compounds

Comparison

- Mechanism of Action : While dabigatran is a direct thrombin inhibitor, rivaroxaban, apixaban, and edoxaban are direct factor Xa inhibitors.

- Bioavailability : Dabigatran etexilate has lower oral bioavailability compared to the other compounds, which are more readily absorbed.

- Metabolism : Dabigatran is primarily excreted unchanged, whereas the other compounds undergo significant hepatic metabolism .

This compound stands out due to its unique mechanism of action and its role as a prodrug, which offers distinct pharmacokinetic properties compared to other anticoagulants.

Biological Activity

Dabigatran etexilate is a direct thrombin inhibitor that has gained recognition for its efficacy in preventing thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, pharmacodynamics, clinical efficacy, safety profiles, and case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound is a prodrug that undergoes rapid hydrolysis by esterases in plasma and liver to form its active metabolite, dabigatran. Following oral administration, peak plasma concentrations of dabigatran are typically reached within 1.5 to 3 hours. The half-life of dabigatran ranges from 10 to 12 hours, with renal excretion being the primary route of elimination .

Pharmacodynamics : As a competitive and reversible inhibitor of thrombin, dabigatran inhibits both free and fibrin-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin. This action effectively disrupts the coagulation cascade, reducing thrombus formation. The anticoagulant effect can be monitored using various assays such as activated partial thromboplastin time (aPTT) and thrombin time (TT), where dabigatran exhibits dose-dependent prolongation .

Efficacy in Clinical Studies

Dabigatran has been evaluated in several pivotal trials, most notably the RE-LY trial, which compared its efficacy against warfarin. The results indicated that dabigatran at doses of 110 mg and 150 mg significantly reduced the incidence of stroke and systemic embolism compared to warfarin (1.11% vs. 1.69% per year) with a relative risk reduction of 34% .

Table 1: Clinical Efficacy Comparison

| Endpoint | Dabigatran 110 mg | Dabigatran 150 mg | Warfarin |

|---|---|---|---|

| Stroke/Systemic Embolism Rate | 1.11% | 1.11% | 1.69% |

| Major Bleeding Rate | Lower | Lower | Higher |

| Intracranial Hemorrhage Rate | Lower | Lower | Higher |

Safety Profile

The safety profile of dabigatran has been extensively studied. A systematic review indicated that dabigatran does not significantly increase the risk of major bleeding compared to warfarin; however, it is associated with a higher risk of gastrointestinal bleeding (RR 1.78) . Importantly, dabigatran's predictable pharmacokinetics eliminate the need for routine monitoring, which is a significant advantage over traditional anticoagulants like warfarin.

Case Studies

Several case studies have highlighted both the efficacy and safety concerns associated with dabigatran use:

- Case Report on Excess Dabigatran : A patient on dabigatran developed significant lower extremity edema and gastrointestinal symptoms after two days without medication. This case underscores the importance of monitoring renal function as dabigatran is primarily renally excreted .

- Real-World Efficacy Analysis : A study involving over 4,000 patients demonstrated that dabigatran significantly reduced the rates of mortality, pulmonary embolism, and myocardial infarction when compared to warfarin in an everyday clinical setting .

Q & A

Basic Question: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of dabigatran etexilate, and how do they inform clinical trial design?

Answer:

this compound is a prodrug converted to dabigatran, a direct thrombin inhibitor. Key PK features include:

- Bioavailability : ~6.5% due to esterase-mediated hydrolysis in plasma/liver .

- Peak Plasma Concentration : Achieved within 2 hours post-dose .

- Half-life : 14–17 hours, enabling once-daily dosing .

- Renal Excretion : 80% eliminated unchanged, necessitating renal function monitoring .

PD markers include thrombin time (TT) and ecarin clotting time (ECT), which correlate linearly with plasma concentrations . In trials, endpoints like venous thromboembolism (VTE) prevention and bleeding risk are assessed using these PK/PD parameters. For example, phase III trials (RE-MODEL, RE-NOVATE) compared dabigatran (150–220 mg) with enoxaparin, demonstrating non-inferiority in efficacy and safety .

Methodological Consideration : When designing trials, stratify patients by renal function (e.g., CrCl <50 mL/min) and use TT/ECT for PD monitoring to account for interindividual variability .

Basic Question: How do genetic polymorphisms influence dabigatran’s pharmacokinetics and clinical outcomes?

Answer :

Genetic variants in CES1 and ABCB1 significantly impact dabigatran exposure:

- CES1 rs2244613 : Each minor allele reduces trough concentrations by 15% and lowers bleeding risk (OR: 0.67; 95% CI: 0.55–0.82) .

- ABCB1 rs4148738 : Affects peak concentrations via P-glycoprotein transport .

Methodological Consideration :

- Genome-Wide Association Studies (GWAS) : Use cohorts like RE-LY (n=2,944) to identify SNPs at genome-wide significance (p<9×10⁻⁸) .

- Clinical Implications : Screen for CES1 variants in trials to stratify patients by bleeding risk and optimize dosing.

Advanced Question: How should researchers address contradictions in meta-analyses regarding dabigatran’s association with myocardial infarction (MI)?

Answer :

A 2014 meta-analysis of 14 RCTs found dabigatran increased MI risk (OR: 1.34; 95% CI: 1.08–1.65) compared to warfarin, particularly at 150 mg BID (OR: 1.45; 95% CI: 1.11–1.91) . Contradictions arise from:

- Heterogeneity : Trials varied in comparators (warfarin/enoxaparin/placebo) and endpoints (MI as secondary outcome) .

- Confounding : Bleeding reduction (OR: 0.88) may offset MI risk in benefit-risk assessments .

Methodological Recommendations :

- Use Peto odds ratios for rare events and stratify by dose/comparator.

- Conduct sensitivity analyses to exclude trials with high bleeding-event heterogeneity (e.g., RE-MOBILIZE vs. RE-NOVATE) .

Advanced Question: What analytical strategies are recommended for quantifying dabigatran and its metabolites in biological samples?

Answer :

LC-MS/MS with Isotope Labeling :

- Deuterated Standards : Synthesize [²H₄]- or [²H₇]-dabigatran etexilate via nitration/alkylation for precise quantification .

- Validation : Follow ICH guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>90%) .

Example Protocol :

Sample Prep : Use protein precipitation with acetonitrile.

Chromatography : Inertsil ODS-3V column, gradient elution (ammonium formate/acetonitrile) .

Detection : MRM transitions (e.g., m/z 472→289 for dabigatran) .

Advanced Question: How can dose tailoring improve dabigatran’s benefit-risk profile in specific populations?

Answer :

Strategies :

- Renal Function : Adjust dose for CrCl 30–50 mL/min (e.g., 150→110 mg BID) to avoid accumulation .

- Plasma Monitoring : Target trough concentrations of 50–100 ng/mL to balance efficacy (VTE prevention) and bleeding risk .

Supporting Data :

- Simulations show dose reduction by 25% in CES1 variant carriers lowers bleeding risk without compromising efficacy .

Advanced Question: What non-anticoagulant effects of dabigatran are emerging in preclinical research?

Answer :

Anti-Inflammatory Effects :

- In bleomycin-induced lung fibrosis models, dabigatran reduced TGF-β1 levels (p<0.01) and thrombin-mediated inflammation .

- Mechanism : Thrombin inhibition attenuates PAR-1 signaling, a driver of fibrotic pathways .

Research Implications :

- Explore dabigatran in fibrotic disorders (e.g., IPF) using endpoints like BALF thrombin activity and cytokine profiling .

Properties

Key on ui mechanism of action |

Hemostasis is a complex process that balances coagulation to prevent excessive thrombus formation or excessive bleeding. Central to the coagulation process is the serine protease thrombin (FIIa), which is synthesized as inactive prothrombin (FII) and subsequently activated by FXa/FVa, leading to a positive feedback loop and the production of large quantities of thrombin; once enough thrombin is formed, it cleaves soluble fibrinogen to form insoluble fibrin fibres that, together with aggregated platelets, form a clot. Although beneficial in wound healing, aberrant thrombus formation can lead to serious health consequences. Dabigatran is a univalent reversible direct thrombin inhibitor (DTI) that competitively inhibits thrombin with a Ki of 4.5 ± 0.2 nmol/L. Furthermore, the reversible nature of the inhibition is believed to allow for some normal physiological thrombin function, which may help alleviate some adverse effects associated with anticoagulation therapy. In addition, dabigatran has several glucuronidated metabolites, all of which have been shown to possess _in vitro_ activity similar to the parent compound. In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway. However, the mechanism remains unclear as dabigatran inhibits platelet aggregation stimulated by thrombin and von Willebrand factor (vWF), but not by other pathways such as ADP- or thromboxane A2-induced aggregation. |

|---|---|

CAS No. |

211915-06-9 |

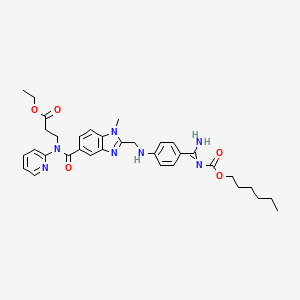

Molecular Formula |

C34H41N7O5 |

Molecular Weight |

627.7 g/mol |

IUPAC Name |

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44) |

InChI Key |

KSGXQBZTULBEEQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |

Appearance |

Solid powder |

melting_point |

180 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1.8mg/ml, partly soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIBR 953; BIBR-953; BIBR953; Dabigatran Etexilate; Pradaxa and Prazaxa |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

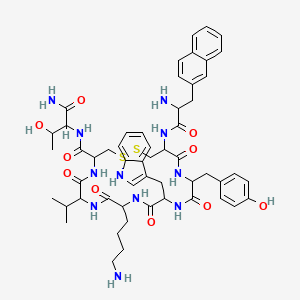

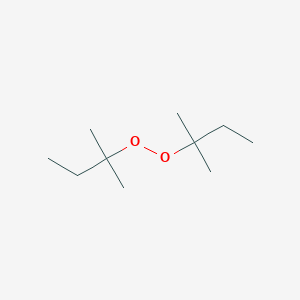

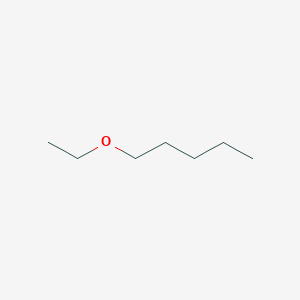

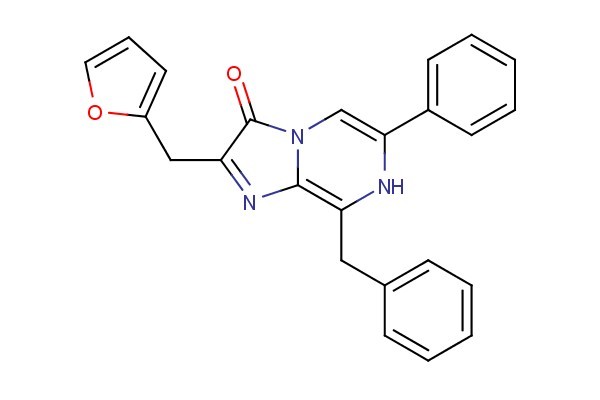

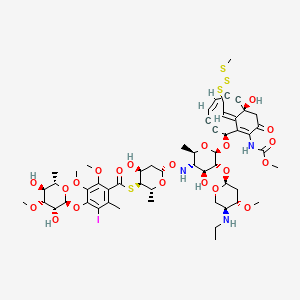

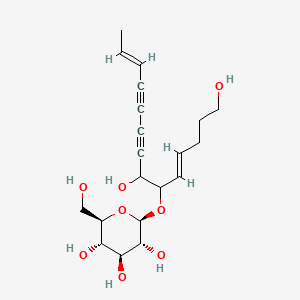

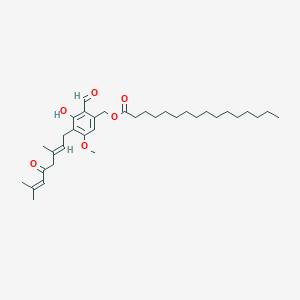

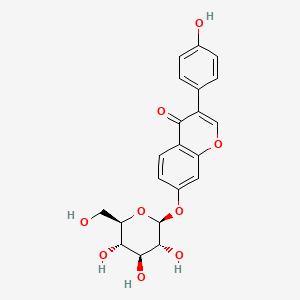

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.